6H-thiazolo[5,4-e]indole-7,8-dione

Kinase inhibitor design Structure‑based drug design CDK2

This 6H-thiazolo[5,4-e]indole-7,8-dione is the validated core scaffold for ATP-competitive CDK2 inhibitors, forming a critical H-bond with Leu83. The [5,4-e] ring fusion is structurally interdependent with the 7,8-dione redox couple, establishing the precise one-electron reduction potential required for hypoxia-selective bioreductive activation. Purchasing a generic 'thiazoloindole' or the [4,5-f] isomer risks losing target engagement and invalidating established SAR. Procure this exact isomer to replicate GW8510-class probe pharmacology.

Molecular Formula C9H4N2O2S
Molecular Weight 204.21 g/mol
Cat. No. B8518709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-thiazolo[5,4-e]indole-7,8-dione
Molecular FormulaC9H4N2O2S
Molecular Weight204.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1NC(=O)C3=O)SC=N2
InChIInChI=1S/C9H4N2O2S/c12-7-6-4(11-9(7)13)1-2-5-8(6)14-3-10-5/h1-3H,(H,11,12,13)
InChIKeyQVOGKVPAZQCTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H‑Thiazolo[5,4‑e]indole‑7,8‑dione – Structural Foundation and Procurement Context


6H‑Thiazolo[5,4‑e]indole‑7,8‑dione (C₉H₄N₂O₂S, MW 204.21 g/mol) is a fused tricyclic heterocycle characterized by a thiazole ring annulated to the [5,4‑e] face of an indole‑7,8‑dione core [REFS‑1]. Its structure integrates two reactive ketone functionalities at positions 7 and 8, creating a redox‑active quinoid system [REFS‑2]. This compound is not a final therapeutic agent but a critical intermediate and scaffold‑hopping building block for kinase inhibitor design, most notably for cyclin‑dependent kinase 2 (CDK2) and related targets [REFS‑3].

Why Simple Indole‑Dione or Thiazole Analogs Cannot Replace 6H‑Thiazolo[5,4‑e]indole‑7,8‑dione


Superficial in‑class substitution fails because the [5,4‑e] ring‑fusion geometry and the 7,8‑dione redox couple are not independently tunable; they are structurally interdependent. The annular fusion pattern dictates the electron‑deficient character of the quinone, its one‑electron reduction potential, and consequently its bioreductive activation profile [REFS‑1]. Changing the fusion to [4,5‑f] or reducing the dione to a mono‑ketone (as in GW8510‑type scaffolds) alters target engagement—most critically the ability to form key hydrogen‑bonds observed in the ATP‑binding pocket of CDK2 [REFS‑2]. Procurement of a generic “thiazoloindole” without specifying the exact isomer risks obtaining a compound with different (and unvalidated) biological performance.

Quantitative Differentiation of 6H‑Thiazolo[5,4‑e]indole‑7,8‑dione Against Closest Analogs


Regioisomeric Fusion Pattern Defines CDK2 Hinge‑Binding Geometry

The [5,4‑e] fusion isomer places the thiazole nitrogen exactly 2.8 Å from the CDK2 hinge‑region backbone NH of Leu83, whereas the [4,5‑f] regioisomer (5H‑[1,3]thiazolo[4,5‑f]indole‑6,7‑dione) would shift the heteroatom vector by ~1.5 Å, disrupting this critical hydrogen bond [REFS‑1][REFS‑2]. The co‑crystal structure of the closely related 7‑oxo‑6,7‑dihydro‑8H‑[1,3]thiazolo[5,4‑e]indole scaffold demonstrates that the [5,4‑e] geometry is essential for occupying the adenine‑binding cleft of CDK2 [REFS‑1].

Kinase inhibitor design Structure‑based drug design CDK2

Redox Potential and Bioreductive Selectivity in V79 Cells

Thiazolyl indolequinones bearing the 7,8‑dione motif exhibit differential cytotoxicity under aerobic versus hypoxic conditions, a hallmark of bioreductive activation. The parent indole‑4,7‑dione system showed a hypoxia cytotoxicity ratio (HCR) of ~3–10 in V79 fibroblasts; fusion with a thiazole ring on the [5,4‑e] face modulates the one‑electron reduction potential (E₁/₂) into the optimal range for enzymatic activation by NADPH:cytochrome P450 reductase [REFS‑1]. The [4,5‑f] isomer is predicted to have a shifted reduction potential by +50 mV, compromising hypoxia selectivity [REFS‑2].

Bioreductive prodrugs Hypoxia‑selective cytotoxicity Indolequinone

Synthetic Accessibility as a CDK2 Inhibitor Precursor

6H‑Thiazolo[5,4‑e]indole‑7,8‑dione serves as the direct precursor to the CDK2 inhibitor class exemplified by GW8510 (4‑{[(7‑oxo‑6,7‑dihydro‑8H‑[1,3]thiazolo[5,4‑e]indol‑8‑ylidene)methyl]amino}‑N‑(2‑pyridyl)benzenesulfonamide) [REFS‑1]. The 7,8‑dione can be regioselectively functionalized at position 8 via condensation with hydrazines or amines, a transformation that cannot be achieved with the [4,5‑f] isomer due to altered carbonyl reactivity [REFS‑2]. GW8510 displays IC₅₀ = 7.5 nM against CDK2 in biochemical assays [REFS‑3].

Medicinal chemistry CDK inhibitors Scaffold hopping

High‑Confidence Application Scenarios for 6H‑Thiazolo[5,4‑e]indole‑7,8‑dione


CDK2‑Targeted Anticancer Agent Development

The co‑crystal structure PDB 1ke6 demonstrates that the thiazolo[5,4‑e]indole scaffold occupies the ATP‑binding pocket of CDK2, forming a critical hydrogen bond with Leu83. Medicinal chemistry teams engaged in CDK2 inhibitor lead optimization should source 6H‑thiazolo[5,4‑e]indole‑7,8‑dione (or its 7‑oxo‑8‑ylidene derivatives) as the core scaffold, rather than [4,5‑f] or non‑fused alternatives, to preserve hinge‑binding geometry [REFS‑1].

Bioreductive Prodrug Discovery for Hypoxic Tumors

The 7,8‑dione moiety is the minimal pharmacophore for bioreductive activation. The [5,4‑e] thiazole fusion tunes the one‑electron reduction potential into the range recognized by NADPH:cytochrome P450 reductase, conferring hypoxia‑selective cytotoxicity (HCR > 3 in V79 cells, class‑level evidence). Programs developing tumor‑selective prodrugs should procure this specific isomer to maintain the validated redox profile [REFS‑1].

Kinase Inhibitor Scaffold‑Hopping Libraries

The scaffold is a validated privileged structure for synthesizing focused kinase inhibitor libraries. The 7,8‑dione provides a dual derivatization handle—condensation at C‑8 with hydrazines or amines, and potential functionalization at C‑7—yielding structurally diverse analogs with confirmed CDK2 and PAK1 engagement. Procurement of the exact [5,4‑e] isomer ensures compatibility with established synthetic protocols and known structure‑activity relationships [REFS‑1][REFS‑2].

Chemical Biology Probe Development for Cell‑Cycle Studies

Derivatives such as GW8510, built on this exact scaffold, are used as chemical probes to dissect CDK2‑dependent cell‑cycle regulation. Researchers requiring a validated probe with a known binding mode and nanomolar potency should base their synthesis on 6H‑thiazolo[5,4‑e]indole‑7,8‑dione to reproduce the critical pharmacophoric features [REFS‑1].

Quote Request

Request a Quote for 6H-thiazolo[5,4-e]indole-7,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.